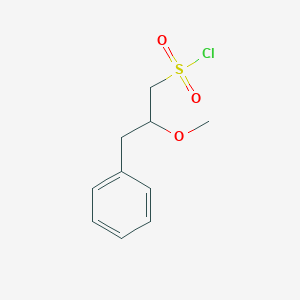

2-Methoxy-3-phenylpropane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-methoxy-3-phenylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-14-10(8-15(11,12)13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNSHDVLPJGPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=CC=C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-phenylpropane-1-sulfonyl chloride typically involves the reaction of 2-Methoxy-3-phenylpropanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

[ \text{2-Methoxy-3-phenylpropanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-phenylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or other derivatives.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonic Acids: Formed from oxidation reactions.

Other Derivatives: Depending on the specific nucleophile or reducing agent used.

Scientific Research Applications

2-Methoxy-3-phenylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-phenylpropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

The following analysis compares 2-methoxy-3-phenylpropane-1-sulfonyl chloride with two structurally related sulfonyl chlorides from the provided evidence. Key differences in substituents, molecular weight, and reactivity are highlighted.

Structural and Molecular Comparisons

*Hypothetical values inferred from structural analysis.

Key Observations:

Substituent Complexity: The phenyl group in the target compound introduces steric bulk and aromaticity, which may enhance lipophilicity and influence reactivity compared to the smaller alkyl/ether substituents in the analogs .

Molecular Weight :

- The phenyl group increases the molecular weight of the target compound (~244.7 g/mol) significantly compared to the simpler analogs (172.63–216.68 g/mol). This could affect volatility and crystallization behavior.

Reactivity :

- Sulfonyl chlorides are typically electrophilic at the sulfur atom. The electron-withdrawing phenyl group in the target compound may enhance the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution reactions (e.g., with amines or alcohols) compared to the methoxy-substituted analogs .

- The methoxymethyl group in ’s compound could stabilize intermediates via ether oxygen lone pairs, modulating reactivity .

Biological Activity

2-Methoxy-3-phenylpropane-1-sulfonyl chloride (CAS No. 1895659-24-1) is a sulfonyl chloride compound characterized by its high reactivity and versatility in organic synthesis. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure:

The molecular formula for this compound is C₁₁H₁₃ClO₂S, with a molecular weight of approximately 248.73 g/mol. The sulfonyl chloride functional group confers significant reactivity, particularly with nucleophiles.

Synthesis:

The compound is typically synthesized through the reaction of 2-Methoxy-3-phenylpropanol with chlorosulfonic acid under controlled conditions. The general reaction can be represented as follows:

This method ensures the formation of the desired sulfonyl chloride product while minimizing by-products .

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in medicinal chemistry and biochemistry.

As a sulfonyl chloride, this compound acts as an electrophile, capable of reacting with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are crucial for modifying biomolecules and studying biological processes .

Applications in Drug Development

Research indicates that derivatives of this compound exhibit potential therapeutic effects against various diseases. Its utility in developing drug candidates and active pharmaceutical ingredients (APIs) has been highlighted in several studies .

Case Studies

- Anticancer Activity : A study demonstrated that certain derivatives of this compound showed promising anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism involved the modulation of specific signaling pathways critical for cell survival and proliferation .

- Antimicrobial Properties : Research has shown that modifications involving this compound can enhance the antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicated that the presence of the methoxy group plays a significant role in enhancing bioactivity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methoxy-2-phenylpropane-1-sulfonyl chloride | Similar sulfonyl chloride structure | Different positioning of methoxy group |

| 4-Methylbenzenesulfonyl chloride | Contains a methyl group on the benzene ring | Lacks propane structure; more aromatic character |

| Methanesulfonyl chloride | Simplest sulfonyl chloride | No aromatic ring; less steric hindrance |

This table illustrates that while this compound shares common functional traits with similar compounds, its specific structure offers unique reactivity and potential applications in organic synthesis and medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.